molecular formula C17H11BrCl2N2 B2508353 N-{(E)-[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylidene}-3,4-dichloroaniline CAS No. 691870-07-2

N-{(E)-[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylidene}-3,4-dichloroaniline

Cat. No. B2508353
CAS RN: 691870-07-2
M. Wt: 394.09
InChI Key: VBUIKMSQVVJUPU-UFFVCSGVSA-N
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Description

N-{(E)-[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylidene}-3,4-dichloroaniline, also known as BDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDP is a pyrrole-based compound that has been synthesized using a variety of methods.

Scientific Research Applications

Chemical Synthesis and Organic Preparations

N-{(E)-[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylidene}-3,4-dichloroaniline shows relevance in the realm of organic synthesis. It is structurally related to compounds used in the synthesis of various biologically active materials. For instance, derivatives of biphenyl, similar in structure to this compound, are key intermediates for manufacturing non-steroidal anti-inflammatory and analgesic materials like flurbiprofen. The synthesis of such compounds often involves intricate processes such as cross-coupling reactions and diazotization, which highlight the compound’s significance in the field of organic chemistry and drug synthesis (Qiu et al., 2009).

Anion Binding and Sensing

The compound also shares structural similarity with N-confused calix[4]pyrroles (NCCPs), which are known for their anion-binding properties that differ from regular calix[4]pyrroles. NCCPs bind anions via a unique mode, involving NH hydrogen bonds and CH–anion contacts, suggesting that similar compounds could potentially be used in anion binding and sensing applications. This unique binding mode leads to different anion-binding affinity and selectivity, making them valuable for the development of new sensory materials (Anzenbacher et al., 2006).

Heterocyclic Chemistry and Biological Significance

Heterocyclic chemistry is another field where the compound's derivatives may find significance. Compounds with structural motifs similar to this compound, such as pyrimidine and pyrrole-based compounds, are noted for their biological and medicinal applications. These compounds are often used as recognition units for the synthesis of optical sensors alongside their biological applications. They are capable of forming both coordination as well as hydrogen bonds, making them suitable for use as sensing probes. Moreover, their biological activities make them significant in drug development and other pharmaceutical applications (Jindal & Kaur, 2021).

properties

IUPAC Name

1-[1-(4-bromophenyl)pyrrol-3-yl]-N-(3,4-dichlorophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrCl2N2/c18-13-1-4-15(5-2-13)22-8-7-12(11-22)10-21-14-3-6-16(19)17(20)9-14/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUIKMSQVVJUPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=C2)C=NC3=CC(=C(C=C3)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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